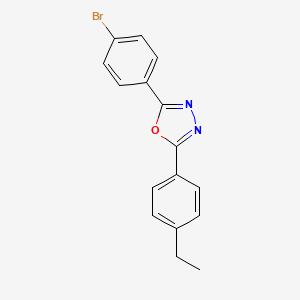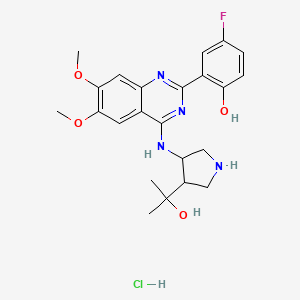
PQ401 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PQ401 hydrochloride is a compound known for its inhibitory effects on the insulin-like growth factor I receptor (IGF-1R).
准备方法
Synthetic Routes and Reaction Conditions
PQ401 hydrochloride is synthesized through a series of chemical reactions involving diarylurea derivatives. The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxylic acid, followed by the formation of the urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
化学反应分析
Types of Reactions
PQ401 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
科学研究应用
PQ401 hydrochloride has a wide range of scientific research applications, including:
作用机制
PQ401 hydrochloride exerts its effects by inhibiting the autophosphorylation of the IGF-1R kinase domain. This inhibition disrupts the IGF-1R signaling pathway, leading to decreased cell proliferation and increased apoptosis. The compound specifically targets the IGF-1R pathway, which is crucial for cancer cell survival and growth .
相似化合物的比较
Similar Compounds
NVP-AEW541: Another IGF-1R inhibitor with similar inhibitory effects on cancer cell growth.
BMS-536924: A compound that also targets the IGF-1R pathway and exhibits anticancer properties.
Uniqueness
PQ401 hydrochloride is unique due to its high selectivity for the IGF-1R pathway and its ability to induce apoptosis in cancer cells. Its neutral form is particularly effective in disrupting bacterial membranes, making it a promising candidate for antimicrobial development .
属性
分子式 |
C18H17Cl2N3O2 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H |
InChI 键 |
ZBWKDYHRHOPCRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B12461892.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461898.png)
![5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12461899.png)
![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)
![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)

![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)


